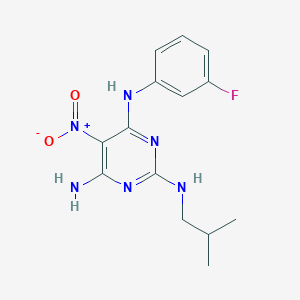
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is an organic compound with a complex structure that includes a dihydropyridine ring, a phenyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine ring through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:
-
Hantzsch Synthesis
Reactants: An aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and ammonia or an amine.
Conditions: Typically carried out in ethanol under reflux conditions.
Product: Dihydropyridine derivative.
-
Functional Group Modification
Reactants: The dihydropyridine derivative is then reacted with 2-methylbenzyl chloride and phenyl isocyanate.
Conditions: This step often requires a base such as triethylamine and is conducted under an inert atmosphere to prevent side reactions.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine Derivatives: These compounds share the dihydropyridine core and are widely studied for their pharmacological properties.
Benzyl Derivatives: Compounds with benzyl groups are common in organic synthesis and medicinal chemistry.
Phenylcarboxamide Derivatives: These compounds are known for their diverse biological activities.
Uniqueness
1-(2-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the 2-methylbenzyl group and the phenylcarboxamide moiety distinguishes it from other dihydropyridine derivatives, potentially leading to unique interactions with biological targets and distinct chemical properties.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-15-8-5-6-9-16(15)14-22-13-7-12-18(20(22)24)19(23)21-17-10-3-2-4-11-17/h2-13H,14H2,1H3,(H,21,23) |
InChI Key |
IQUCNFWVVJYTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


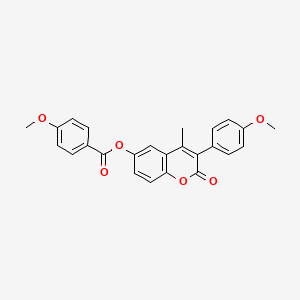
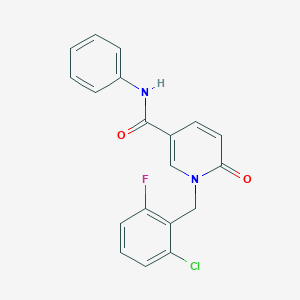
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11253408.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methylpropanamide](/img/structure/B11253409.png)
![2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11253412.png)
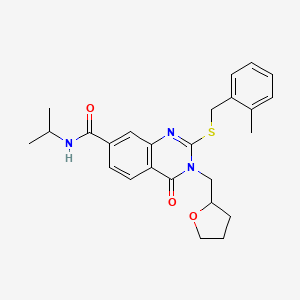

![4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-](/img/structure/B11253440.png)
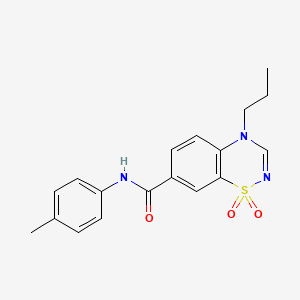
![N-(5-chloro-2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253461.png)
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253466.png)
![1-(Azepan-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253469.png)
![1-(2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253470.png)
